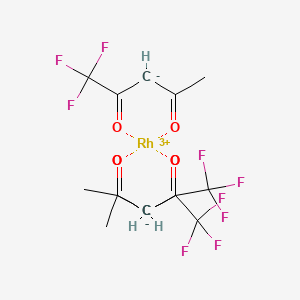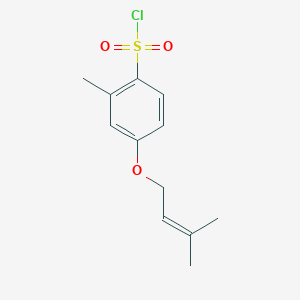
2-Methyl-4-((3-methylbut-2-en-1-yl)oxy)benzenesulfonyl chloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Methyl-4-((3-methylbut-2-en-1-yl)oxy)benzenesulfonyl chloride is an organic compound with a complex structure that includes a benzenesulfonyl chloride group, a methyl group, and a 3-methylbut-2-en-1-yl ether linkage
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-4-((3-methylbut-2-en-1-yl)oxy)benzenesulfonyl chloride typically involves the reaction of 2-methyl-4-hydroxybenzenesulfonyl chloride with 3-methylbut-2-en-1-ol. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane or toluene and are conducted at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to enhance the efficiency and yield of the reaction. The use of automated systems allows for precise control over reaction parameters such as temperature, pressure, and reactant concentrations, leading to a more consistent and scalable production process.
化学反应分析
Types of Reactions
2-Methyl-4-((3-methylbut-2-en-1-yl)oxy)benzenesulfonyl chloride undergoes several types of chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted by nucleophiles such as amines, alcohols, or thiols, leading to the formation of sulfonamide, sulfonate ester, or sulfonothioate derivatives.
Oxidation Reactions: The methyl and 3-methylbut-2-en-1-yl groups can undergo oxidation to form corresponding alcohols, aldehydes, or carboxylic acids.
Reduction Reactions: The sulfonyl chloride group can be reduced to a sulfonyl hydride or further to a thiol group under specific conditions.
Common Reagents and Conditions
Substitution: Reagents like amines (e.g., aniline), alcohols (e.g., methanol), and thiols (e.g., thiophenol) are commonly used. Conditions typically involve mild bases such as sodium bicarbonate or potassium carbonate in solvents like acetonitrile or dichloromethane.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic or neutral conditions are used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride in aprotic solvents such as tetrahydrofuran or diethyl ether are employed.
Major Products
The major products formed from these reactions include sulfonamides, sulfonate esters, sulfonothioates, alcohols, aldehydes, carboxylic acids, and thiols, depending on the specific reaction and conditions used.
科学研究应用
2-Methyl-4-((3-methylbut-2-en-1-yl)oxy)benzenesulfonyl chloride has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the preparation of sulfonamide and sulfonate derivatives.
Medicinal Chemistry: The compound is explored for its potential as a pharmacophore in drug design, particularly for its ability to form stable sulfonamide linkages with biological targets.
Biological Studies: It is used in the modification of biomolecules, such as proteins and peptides, to study their function and interactions.
Industrial Applications: The compound is used in the production of specialty chemicals, including dyes, pigments, and agrochemicals.
作用机制
The mechanism of action of 2-Methyl-4-((3-methylbut-2-en-1-yl)oxy)benzenesulfonyl chloride involves its reactivity towards nucleophiles. The sulfonyl chloride group is highly electrophilic and readily reacts with nucleophiles to form sulfonamide or sulfonate linkages. This reactivity is exploited in various chemical transformations and biological modifications. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile used.
相似化合物的比较
Similar Compounds
4-Methoxy-3-(3-methylbut-2-en-1-yl)-7-[(3-methylbut-2-en-1-yl)oxy]quinolin-2(1H)-one: This compound shares the 3-methylbut-2-en-1-yl ether linkage but differs in its core structure and functional groups.
4-((3-Methylbut-2-en-1-yl)oxy)benzaldehyde: Similar in having the 3-methylbut-2-en-1-yl ether linkage but differs in having an aldehyde group instead of a sulfonyl chloride group.
2-Methyl-4-((3-methyl-2-butenyl)oxy)but-1-ene: This compound has a similar ether linkage but lacks the sulfonyl chloride group.
Uniqueness
2-Methyl-4-((3-methylbut-2-en-1-yl)oxy)benzenesulfonyl chloride is unique due to the presence of both the sulfonyl chloride group and the 3-methylbut-2-en-1-yl ether linkage
属性
分子式 |
C12H15ClO3S |
|---|---|
分子量 |
274.76 g/mol |
IUPAC 名称 |
2-methyl-4-(3-methylbut-2-enoxy)benzenesulfonyl chloride |
InChI |
InChI=1S/C12H15ClO3S/c1-9(2)6-7-16-11-4-5-12(10(3)8-11)17(13,14)15/h4-6,8H,7H2,1-3H3 |
InChI 键 |
MBSHXQSDWYOIMN-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C=CC(=C1)OCC=C(C)C)S(=O)(=O)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![rel-(1R,4R)-2-Azabicyclo[2.2.1]heptan-5-one](/img/structure/B12845726.png)
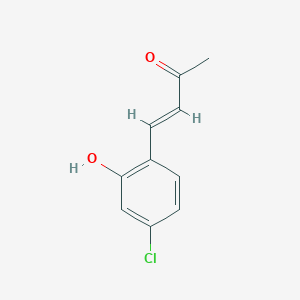
![2,6-Dibromo-5-fluorobenzo[B]furan-3(2H)-one](/img/structure/B12845744.png)
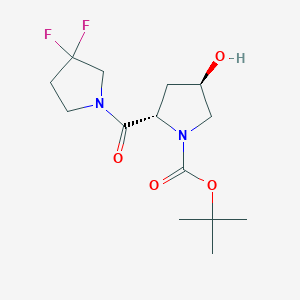


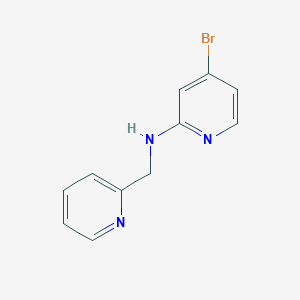
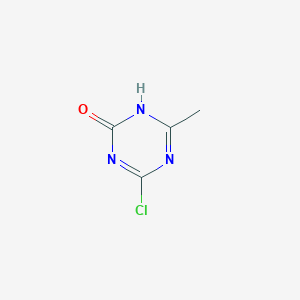

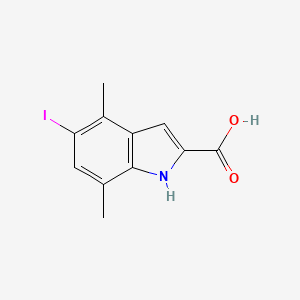
![5-Benzyl-6,6-dimethyl-2,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole](/img/structure/B12845792.png)
![6-Bromo-[1,2,4]triazolo[1,5-a]pyridine-8-carbaldehyde](/img/structure/B12845798.png)

